molecular formula C10H12N2 B13626752 1-Ethyl-1H-indol-4-amine CAS No. 1194974-09-8

1-Ethyl-1H-indol-4-amine

Cat. No.: B13626752
CAS No.: 1194974-09-8
M. Wt: 160.22 g/mol
InChI Key: KDLRHIHDKFNMGN-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-4-amine is an ethyl-substituted indole derivative with an amine group at the 4-position of the indole ring. Indole derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties, as seen in compounds like 4-(Indol-3-yl)thiazole-2-amines and phenyl indole inhibitors of p97 ATPase .

Properties

CAS No.

1194974-09-8

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-ethylindol-4-amine

InChI

InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3

InChI Key

KDLRHIHDKFNMGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

  • This compound is listed as a commercial product, indicating its utility in medicinal chemistry . Molecular Weight: ~146.2 g/mol (estimated from C9H10N2).
  • 1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1249427-48-2)

    • Structural difference : Tetrahydroindole core (saturated ring) with ethyl and methyl substituents.
    • Impact : Saturation reduces aromaticity, likely affecting π-π stacking interactions. The ethyl and methyl groups may enhance metabolic stability. Molecular weight: 178.28 g/mol .

Amine Group Positional Isomers

  • 1H-Indol-1-amine (CAS 53406-38-5) Structural difference: Amine group at 1-position instead of 4-position. Impact: Altered electronic distribution and hydrogen-bonding capacity. This compound is a known synthetic intermediate, with eight literature references guiding its preparation . Molecular Weight: 132.17 g/mol (C8H8N2).
  • 2-(1H-Indol-4-yl)ethanamine (CAS 16176-73-1) Structural difference: Ethylamine chain at 4-position instead of a simple amine. Molecular weight: 160.23 g/mol .

Functionalized Indole Derivatives

  • N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine Structural difference: Sulfur-containing substituent at the 5-position. Molecular weight: 282.40 g/mol (C17H18N2S) .
  • 4-Fluoro-1H-indol-6-amine (CAS 885518-26-3)

    • Structural difference : Fluorine at 4-position and amine at 6-position.
    • Impact : Fluorine enhances electronegativity and metabolic stability. Molecular weight: 150.15 g/mol (C8H7FN2) .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-Ethyl-1H-indol-4-amine C10H12N2 Ethyl (1), NH2 (4) ~160.22 (estimated) Intermediate (inferred) -
1-Methyl-1H-indol-4-amine C9H10N2 Methyl (1), NH2 (4) ~146.2 Commercial medicinal intermediate
1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine C11H18N2 Ethyl (1), methyl (2), NH2 (4), saturated ring 178.28 Potential CNS activity (inferred from tetrahydroindole analogs)
1H-Indol-1-amine C8H8N2 NH2 (1) 132.17 Synthetic intermediate
4-Fluoro-1H-indol-6-amine C8H7FN2 F (4), NH2 (6) 150.15 Enhanced metabolic stability

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